



Application Notes and Protocols for Utilizing AM404 in Cannabinoid Signaling Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a versatile pharmacological tool extensively used to investigate the complexities of the endocannabinoid system (ECS) and related signaling pathways. Initially identified as an inhibitor of anandamide (AEA) uptake, its mechanism of action is now understood to be multifaceted, involving interactions with cannabinoid receptors, transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[1][2] **AM404** is also recognized as an active metabolite of the widely used analgesic, paracetamol (acetaminophen), contributing to its therapeutic effects.[3][4]

These application notes provide a comprehensive overview of **AM404**'s pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and visual representations of the signaling pathways it modulates.

Mechanism of Action

AM404 exerts its effects through several key mechanisms:

Inhibition of Anandamide Reuptake: AM404 is a competitive and selective inhibitor of the
anandamide transporter, effectively blocking the reuptake of anandamide from the synaptic
cleft.[5] This action increases the extracellular concentration of anandamide, thereby
potentiating its effects at cannabinoid receptor 1 (CB1) and other targets.



- TRPV1 Agonism: AM404 is a direct agonist of the Transient Receptor Potential Vanilloid 1
 (TRPV1) channel, also known as the capsaicin receptor. Activation of TRPV1 by AM404
 leads to calcium influx and neuronal depolarization, a mechanism implicated in its analgesic
 and hypothermic effects.
- Cannabinoid Receptor Modulation: AM404 is a weak partial agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Its affinity for CB1 receptors is in the micromolar range.
- Cyclooxygenase (COX) Inhibition: AM404 has been shown to inhibit the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. This antiinflammatory action is independent of its effects on cannabinoid receptors and TRPV1 channels.

Data Presentation: Pharmacological Profile of AM404

The following table summarizes the quantitative data available for the interaction of **AM404** with its primary molecular targets.



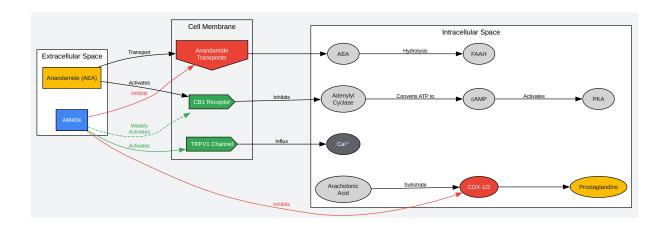
Target	Parameter	Value	Species	Assay Method	Reference(s
Anandamide Transporter	IC50	~1 - 5 µM	Rat/Human	Anandamide Uptake Assay	
Cannabinoid Receptor 1 (CB1)	Ki	1760 nM	Human	Radioligand Binding Assay	
Cannabinoid Receptor 2 (CB2)	-	Weak Agonist	-	-	
TRPV1 Channel	EC50	>1 μM	Human	Calcium Imaging/Patc h Clamp	
Cyclooxygen ase-1 (COX- 1)	-	Reversible Inhibition	-	Enzyme Activity Assay	
Cyclooxygen ase-2 (COX- 2)	-	Reversible Inhibition	-	Enzyme Activity Assay	

Note: Specific Ki, EC50, and IC50 values can vary depending on the experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by **AM404** and a typical experimental workflow for its characterization.

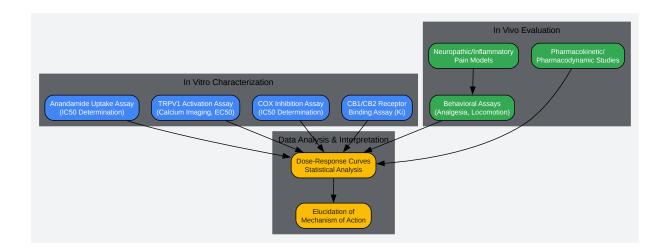




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Diagram 1: AM404's multifaceted signaling interactions.





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